N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467198
InChI: InChI=1S/C13H26N2O2/c1-11(2)15(12(3)17)10-13-5-4-6-14(9-13)7-8-16/h11,13,16H,4-10H2,1-3H3
SMILES: CC(C)N(CC1CCCN(C1)CCO)C(=O)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467198

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H26N2O2/c1-11(2)15(12(3)17)10-13-5-4-6-14(9-13)7-8-16/h11,13,16H,4-10H2,1-3H3
Standard InChI Key RYSQBIPXQADSJX-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)CCO)C(=O)C
Canonical SMILES CC(C)N(CC1CCCN(C1)CCO)C(=O)C

Introduction

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is significant in medicinal chemistry due to its presence in various pharmaceuticals and natural products. This compound is recognized for its potential therapeutic applications and serves as an intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves several steps, starting with the reaction of appropriate piperidine derivatives with suitable reagents under controlled conditions. Common methods may involve the use of catalysts and solvents like ethanol or methanol under reflux conditions.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The nitrogen atom can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Mechanism of Action and Biological Activity

The mechanism of action for N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with biological targets within the body. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the piperidine ring may interact with various receptors and enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Applications in Scientific Research

This compound is valuable in scientific research, particularly in medicinal chemistry, due to its potential therapeutic applications. It serves as an intermediate in the synthesis of more complex molecules and is studied for its biological activities.

Comparison with Similar Compounds

Similar compounds include N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, which differs by having a methyl group instead of an isopropyl group. Another similar compound is N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, which has a chiral center.

CompoundDescription
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamideSimilar structure but with a methyl group instead of isopropyl
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamideChiral analog with a similar structure

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